molecular formula C23H24N2O2S B7440946 1-Benzyl-4-(1,2-dihydroacenaphthylen-5-ylsulfonyl)piperazine

1-Benzyl-4-(1,2-dihydroacenaphthylen-5-ylsulfonyl)piperazine

Cat. No.: B7440946
M. Wt: 392.5 g/mol
InChI Key: NMMLRQRYBVYMFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-4-(1,2-dihydroacenaphthylen-5-ylsulfonyl)piperazine is a synthetic compound belonging to the piperazine family. Piperazines are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound is characterized by the presence of a benzyl group and a sulfonyl group attached to the piperazine ring, making it a unique and versatile molecule .

Preparation Methods

The synthesis of 1-Benzyl-4-(1,2-dihydroacenaphthylen-5-ylsulfonyl)piperazine typically involves the following steps:

Chemical Reactions Analysis

1-Benzyl-4-(1,2-dihydroacenaphthylen-5-ylsulfonyl)piperazine undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzyl-4-(1,2-dihydroacenaphthylen-5-ylsulfonyl)piperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(1,2-dihydroacenaphthylen-5-ylsulfonyl)piperazine involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors and enzymes, modulating their activity. The benzyl and sulfonyl groups enhance the compound’s binding affinity and specificity for these targets .

Comparison with Similar Compounds

1-Benzyl-4-(1,2-dihydroacenaphthylen-5-ylsulfonyl)piperazine can be compared with other piperazine derivatives such as:

The unique combination of the benzyl and sulfonyl groups in this compound distinguishes it from these similar compounds, providing it with unique chemical and biological properties.

Properties

IUPAC Name

1-benzyl-4-(1,2-dihydroacenaphthylen-5-ylsulfonyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O2S/c26-28(27,22-12-11-20-10-9-19-7-4-8-21(22)23(19)20)25-15-13-24(14-16-25)17-18-5-2-1-3-6-18/h1-8,11-12H,9-10,13-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMMLRQRYBVYMFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)S(=O)(=O)N4CCN(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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